4-Methyl-3-(3-methylbutoxy)aniline hydrochloride
Overview
Description
4-Methyl-3-(3-methylbutoxy)aniline hydrochloride is a chemical compound with the molecular formula C12H20ClNO. It is an aniline derivative, characterized by the presence of a methyl group and a 3-methylbutoxy group attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(3-methylbutoxy)aniline hydrochloride typically involves the following steps:
Nitration of Arenes: The initial step involves the nitration of a suitable arene compound to introduce a nitro group.
Reduction of Nitroarenes: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or other reducing agents like iron and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(3-methylbutoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, alkoxides, and amines are used under suitable conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
4-Methyl-3-(3-methylbutoxy)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(3-methylbutoxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its molecular structure allows it to interact with enzymes and receptors, potentially influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(3-methylbutoxy)aniline
- 4-Methyl-3-(3-methylbutoxy)aniline sulfate
- 4-Methyl-3-(3-methylbutoxy)aniline nitrate
Uniqueness
4-Methyl-3-(3-methylbutoxy)aniline hydrochloride is unique due to its specific molecular structure, which includes a hydrochloride group. This structural feature can influence its solubility, reactivity, and interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-methyl-3-(3-methylbutoxy)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)6-7-14-12-8-11(13)5-4-10(12)3;/h4-5,8-9H,6-7,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZWZSOQVMJMKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCCC(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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